Amdoxovir
描述
安多昔韦是一种用于研究治疗艾滋病/艾滋病毒的药物化合物。 它是一种核苷逆转录酶抑制剂 (NRTI),这意味着它会干扰艾滋病毒用来复制其遗传物质的逆转录酶。 安多昔韦由埃默里大学的雷蒙德·F·希纳齐和佐治亚大学的 C.K. 朱发现,并由 RFS Pharma 开发 .
准备方法
合成路线和反应条件
一种这样的方法涉及使用叔丁基氰基乙酸酯作为糖核苷碱基偶联步骤的添加剂,这提高了 β-选择性并增加了产率 。 合成包括以下步骤:
偶联反应: 糖核苷碱基偶联步骤使用叔丁基氰基乙酸酯进行。
氢化: 将中间体在氢气气氛下使用 10% 钯碳 (Pd/C) 在甲醇 (MeOH) 和氢氧化铵 (NH4OH) 中进行氢化.
工业生产方法
安多昔韦的工业生产遵循类似的合成路线,但规模更大,确保工艺高效且产率高。 使用可扩展工艺和优化的反应条件对于工业生产至关重要。
化学反应分析
反应类型
安多昔韦会经历几种类型的化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化。
还原: 可以使用氢化技术进行还原反应。
取代: 由于存在氨基,可能发生亲核取代反应。
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢 (H2O2) 和高锰酸钾 (KMnO4)。
还原: 在甲醇 (MeOH) 和氢氧化铵 (NH4OH) 中使用钯碳 (Pd/C) 进行氢化。
取代: 可以使用氢化钠 (NaH) 和卤代烷等试剂进行亲核取代反应。
主要形成的产物
科学研究应用
安多昔韦因其在各个领域的应用而得到广泛研究:
化学: 用作研究核苷类似物及其反应的模型化合物。
生物学: 研究其对细胞过程和酶相互作用的影响。
医学: 主要研究其在通过抑制逆转录酶治疗艾滋病/艾滋病毒方面的潜力.
工业: 在开发抗病毒药物和治疗剂方面的潜在应用。
作用机制
安多昔韦通过抑制艾滋病毒的逆转录酶发挥作用。 它在细胞内被腺苷脱氨酶脱氨为二氧戊环鸟嘌呤 (DXG),然后被磷酸化为其活性形式,DXG-三磷酸 (DXG-TP)。 DXG-TP 与天然底物脱氧鸟苷三磷酸 (dGTP) 竞争结合酶-核酸复合物,从而阻止病毒遗传物质的复制 .
相似化合物的比较
安多昔韦与其他核苷逆转录酶抑制剂 (NRTI) 相比,例如:
齐多夫定 (AZT): 另一种用于治疗艾滋病/艾滋病毒的 NRTI。
拉米夫定 (3TC): 一种常与其他抗逆转录病毒药物联合使用的 NRTI。
阿巴卡韦 (ABC): 一种对艾滋病毒有效的 NRTI,但具有不同的副作用特征。
属性
IUPAC Name |
[(2R,4R)-4-(2,6-diaminopurin-9-yl)-1,3-dioxolan-2-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6O3/c10-7-6-8(14-9(11)13-7)15(3-12-6)4-2-17-5(1-16)18-4/h3-5,16H,1-2H2,(H4,10,11,13,14)/t4-,5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLAHNGKRJJEIJL-RFZPGFLSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(O1)CO)N2C=NC3=C(N=C(N=C32)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](O[C@@H](O1)CO)N2C=NC3=C(N=C(N=C32)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801027435 | |
Record name | (2R-cis)-4-(2,6-Diamino-9H-purin-9-yl)-1,3-dioxolane-2-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801027435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145514-04-1 | |
Record name | Amdoxovir | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=145514-04-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Amdoxovir [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145514041 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amdoxovir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06619 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (2R-cis)-4-(2,6-Diamino-9H-purin-9-yl)-1,3-dioxolane-2-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801027435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AMDOXOVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54I81H0M9C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Amdoxovir exert its antiviral effect?
A1: this compound [(–)-β-d-2,6-diaminopurine dioxolane (DAPD)] itself is a prodrug, meaning it is inactive until metabolized in the body []. It is converted to its active form, dioxolane guanosine (DXG), by adenosine deaminase [, ]. DXG is further phosphorylated to DXG triphosphate (DXG-TP), which competes with the natural substrate deoxyguanosine triphosphate (dGTP) for incorporation into viral DNA by HIV-1 reverse transcriptase (RT) [, , ]. This incorporation ultimately halts viral DNA synthesis [, , ].
Q2: What makes this compound potentially useful against drug-resistant HIV?
A2: DXG, the active metabolite, maintains activity against many HIV-1 strains that have developed resistance to other nucleoside reverse transcriptase inhibitors (NRTIs) [, , ]. Notably, DXG shows efficacy against viruses with mutations like M184V (resistant to lamivudine and emtricitabine) and those with multiple NRTI resistance mutations [, , ].
Q3: Does this compound act synergistically with any other anti-HIV drugs?
A3: Yes, research suggests that this compound acts synergistically with zidovudine (AZT) [, , ]. Studies in HIV-1-infected lymphocytes demonstrate this synergy [], and clinical trials have shown that the combination of this compound and zidovudine leads to a more potent reduction in viral load compared to either drug alone [].
Q4: What is the significance of the synergistic effect between this compound and zidovudine?
A4: This synergy allows for a potential reduction in the zidovudine dose, which could lead to a more favorable side-effect profile []. This is because lower doses of zidovudine are associated with fewer toxicities while maintaining adequate levels of the active triphosphate form [].
Q5: Does combining this compound with inosine monophosphate dehydrogenase (IMPDH) inhibitors offer any benefits?
A5: Yes, studies show that combining this compound or DXG with IMPDH inhibitors like mycophenolic acid (MPA) and ribavirin (RBV) enhances antiviral activity []. This enhancement is attributed to the IMPDH inhibitors’ ability to reduce intracellular dGTP levels, providing DXG-TP a competitive advantage [].
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C10H14N6O4, and its molecular weight is 282.25 g/mol [].
Q7: What is the metabolic pathway of this compound?
A7: this compound is rapidly absorbed and deaminated to its active metabolite, dioxolane guanosine (DXG) [, ]. DXG is further phosphorylated intracellularly to its active triphosphate form, DXG-TP [, ].
Q8: Does the co-administration of this compound and zidovudine affect their individual pharmacokinetic profiles?
A8: No, studies show that co-administration of this compound with zidovudine does not significantly alter the pharmacokinetic parameters of either drug or their respective metabolites [].
Q9: What is the intracellular half-life of the active this compound metabolite, DXG-TP?
A9: DXG-TP exhibits a long intracellular half-life of approximately 16 hours in activated human peripheral blood mononuclear cells [].
Q10: What are the implications of the long intracellular half-life of DXG-TP?
A10: This long half-life suggests that an appropriately designed prodrug of DXG could potentially allow for once-daily dosing of this compound [].
Q11: How is the antiviral activity of this compound evaluated in vitro?
A11: Antiviral activity is typically assessed in vitro using primary human lymphocytes infected with HIV-1 [, , , ]. The concentration of this compound or DXG required to inhibit viral replication by 50% (EC50) is commonly used as a measure of antiviral potency [, , , , ].
Q12: Has this compound demonstrated efficacy in any animal models of HIV infection?
A12: Yes, this compound has shown efficacy in rhesus macaque models infected with RT-SHIV, a chimeric simian/human immunodeficiency virus [, ].
Q13: What are the primary mechanisms of HIV-1 resistance to this compound?
A14: The K65R mutation in HIV-1 RT is the primary resistance mutation identified for this compound [, , , ]. Viruses harboring this mutation show reduced susceptibility to DXG [, , , ].
Q14: Does the M184V mutation, known to confer resistance to lamivudine and emtricitabine, affect this compound's activity?
A15: No, the M184V mutation does not confer resistance to this compound [, ]. In fact, the combination of K65R and M184V mutations can increase susceptibility to tenofovir [].
Q15: Are there any other mutations associated with this compound resistance?
A16: The Q151M mutation, often associated with multi-drug resistance, can confer moderate resistance to this compound, particularly when present in combination with K65R [, ]. Additionally, a novel S68Δ deletion in HIV-1 RT has been observed in vitro, resulting in reduced susceptibility to this compound [].
Q16: What is the safety profile of this compound based on clinical trials?
A18: Clinical trials indicate that this compound is generally well-tolerated with a favorable safety profile [, , , ]. Most adverse events reported were mild to moderate in severity [, ].
Q17: Are there any specific drug delivery strategies being explored for this compound?
A19: While specific drug delivery strategies were not discussed in the provided research, the development of prodrugs with enhanced pharmacokinetic properties is a common approach to improve drug delivery and targeting []. Prodrugs can enhance absorption, distribution, metabolism, and excretion (ADME) properties, potentially leading to improved efficacy and reduced toxicity [].
Q18: What analytical methods are employed to measure this compound and its metabolites in biological samples?
A20: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method used to quantify this compound, DXG, and their phosphorylated metabolites in biological samples like plasma and peripheral blood mononuclear cells [, , , ].
Q19: How are intracellular concentrations of DXG-TP, the active form of this compound, measured?
A21: Intracellular DXG-TP levels can be determined using an enzymatic assay that measures the inhibition of HIV-1 RT activity []. This assay takes advantage of DXG-TP's ability to compete with radiolabeled dNTPs for incorporation by HIV-1 RT [].
Q20: What are some essential research tools and resources used in the development and study of this compound?
A20: Key resources include:
- Cell culture models: Primary human lymphocytes and cell lines are used to assess antiviral activity and study mechanisms of action [, , , , ].
- Animal models: Rhesus macaques infected with RT-SHIV are used to evaluate efficacy and study viral dynamics in vivo [, ].
- Enzymatic assays: These assays are employed to determine the intracellular concentrations of DXG-TP [].
- LC-MS/MS: This technique is crucial for measuring drug and metabolite concentrations in biological samples [, , , ].
- Molecular modeling: Computational models can be used to understand drug-target interactions and predict resistance profiles [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。